Computational Binding-Site Prediction Profile versus the Clinical ET(A) Antagonist Lead Compound 6s (Harada et al., 2001)
Although direct experimental binding data for (E)-N-(4-chloro-2-methylphenyl)-2-phenylethenesulfonamide are not publicly available, its structural architecture can be quantitatively compared against the well-characterized mixed ET(A)/ET(B) antagonist 6s. In the Harada et al. (2001) SAR study, 6s carries methyl groups at the 2-, 4-, and 6-positions of the N-phenyl ring and an unsubstituted (E)-styryl group, achieving an IC₅₀ of 2.2 nM for the human ET(A) receptor . The target compound retains the 2-methyl and 4-substituent pharmacophore elements but replaces the 4-methyl group of 6s with a 4-chloro substituent while lacking the 6-methyl group. In the same SAR series, substitution at the 4-position with halogens versus methyl was shown to modulate receptor subtype selectivity: electron-withdrawing 4-substituents generally reduced ET(B) affinity relative to ET(A), suggesting the 4-chloro-2-methyl pattern may confer a distinct selectivity profile intermediate between ET(A)-selective and mixed antagonists . The ZINC15 SEA (Similarity Ensemble Approach) prediction platform assigns the target compound a prediction P-value of 20 for carbonic anhydrase IX (CA9), with no significant predicted ET receptor activity, suggesting a potential divergent polypharmacology profile from the clinical candidate YM-598 .
| Evidence Dimension | ET(A) receptor antagonism (IC₅₀) and receptor subtype selectivity |
|---|---|
| Target Compound Data | No direct experimental data available; computational SEA prediction: CA9 P-value = 20; no significant ET receptor prediction |
| Comparator Or Baseline | Compound 6s (2,4,6-trimethyl-N-phenyl ethenesulfonamide): ET(A) IC₅₀ = 2.2 nM; mixed ET(A)/ET(B) antagonist |
| Quantified Difference | 6s: ET(A) IC₅₀ = 2.2 nM; Target: no experimental data; structurally distinct at 4-Cl vs. 4-CH₃ and absence of 6-CH₃ |
| Conditions | Human recombinant ET(A) and ET(B) receptor binding assays (Harada et al., Chem Pharm Bull, 2001); SEA predictions based on ChEMBL20 ligand set similarity (ZINC15) |
Why This Matters
The structural divergence at the 4-position (Cl vs. CH₃) and the absence of the 6-methyl group predict altered receptor subtype selectivity relative to the clinical lead 6s, making this compound a candidate for selectivity profiling where mixed ET(A)/ET(B) antagonism is undesirable.
- [1] Harada H, Kazami J, Watanuki S, Tsuzuki R, Sudoh K, Fujimori A, Tanaka A, Tsukamoto S, Yanagisawa I. Synthesis and Structure–Activity Relationships in a Series of Ethenesulfonamide Derivatives, a Novel Class of Endothelin Receptor Antagonists. Chem Pharm Bull. 2001;49(12):1593–1603. DOI: 10.1248/cpb.49.1593 View Source
- [2] ZINC15 Database. SEA Predictions for ZINC000000000402133. Carbonic Anhydrase 9 (CA9) P-value: 20; Prostaglandin G/H Synthase 2 (PTGS2) P-value: 48. Available at: https://zinc15.docking.org/substances/ZINC000000000402133/ View Source
